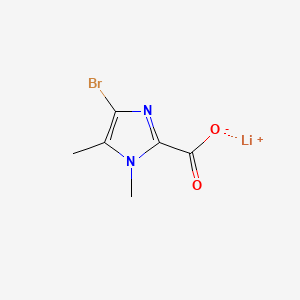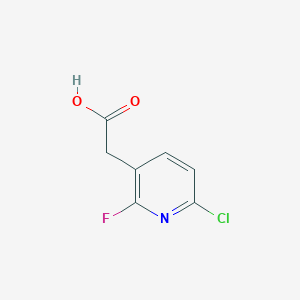
2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical and physical properties to the compound
Méthodes De Préparation
The synthesis of 2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . The chloro substituent can be introduced through subsequent reactions. Industrial production methods often involve the use of complex fluorinating agents and high-temperature conditions to achieve the desired fluorinated pyridine derivatives .
Analyse Des Réactions Chimiques
2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
2-(6-Chloro-2-fluoropyridin-3-yl)acetic acid can be compared with other fluorinated pyridines such as:
2-Fluoropyridine: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid: Contains multiple chloro substituents, which can significantly alter its chemical properties and reactivity.
Fluroxypyr: Another fluorinated pyridine derivative with different substituents, used primarily in agrochemicals
The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents, which impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H5ClFNO2 |
|---|---|
Poids moléculaire |
189.57 g/mol |
Nom IUPAC |
2-(6-chloro-2-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-2-1-4(3-6(11)12)7(9)10-5/h1-2H,3H2,(H,11,12) |
Clé InChI |
BBDFZTWNHLKZBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1CC(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


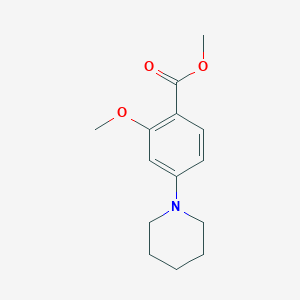
![2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)
![Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13485522.png)


![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
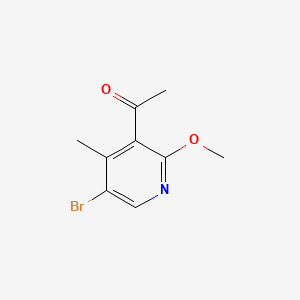
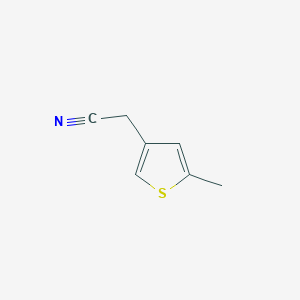
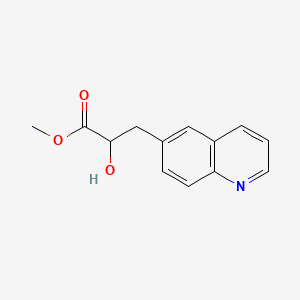
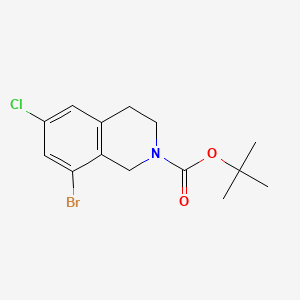
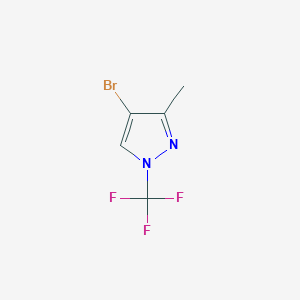
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)

